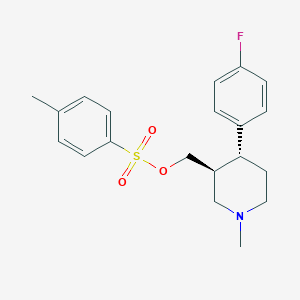

Paroxol Tosylate

Description

Contextualization of Paroxol Tosylate within Contemporary Drug Discovery Paradigms

Within contemporary drug discovery, the focus is increasingly on designing and synthesizing molecules with specific pharmacological profiles. This requires sophisticated synthetic strategies and access to well-defined building blocks and intermediates. This compound, with its defined structure and reactive functional groups, fits into this paradigm by serving as a versatile precursor for the introduction of key structural elements found in certain APIs. Its use is often associated with the synthesis of compounds related to the piperidine (B6355638) chemical class. scbt.com The development of efficient synthetic methods for such intermediates is crucial for expanding the chemical space available for testing in drug discovery programs. csic.es

Foundational Role as a Strategic Intermediate in Active Pharmaceutical Ingredient Synthesis

This compound functions as a strategic intermediate, particularly noted in the context of synthesizing Paroxetine (B1678475) and related compounds. axios-research.comaxios-research.compharmaffiliates.com Its chemical name, [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate (B104242), highlights its specific stereochemistry, which is often critical for the biological activity of the final API. lgcstandards.comclearsynth.com The tosylate group (-OTs) is a good leaving group scirp.org, making this compound amenable to various nucleophilic substitution reactions, a common strategy in organic synthesis for constructing carbon-heteroatom bonds or introducing new functional groups. csic.esbaranlab.org

The synthesis of APIs often involves multiple steps, and the strategic use of intermediates like this compound can streamline these processes, improve efficiency, and facilitate the introduction of chirality. arborpharmchem.comthieme-connect.com For instance, the preparation of intermediates with specific stereochemistry, such as the (3S,4R) configuration present in the Paroxol moiety, is a key challenge in the synthesis of chiral drugs. researchgate.net

Evolution of Research Methodologies Applied to Key Synthetic Intermediates

Research methodologies in synthetic chemistry, particularly concerning key intermediates, have evolved significantly. Traditional linear synthesis routes are being complemented or replaced by more efficient strategies, including convergent synthesis and the use of advanced catalytic methods. thieme-connect.commdpi.com The development of new synthetic methodologies, such as those involving transition metal catalysis, electrochemistry, or biocatalysis, aims to provide more direct, efficient, and environmentally friendly access to complex molecular architectures, including pharmaceutical intermediates. thieme-connect.comuu.seacs.org

The characterization of intermediates like this compound is also a critical aspect of modern pharmaceutical research. Techniques such as NMR spectroscopy and X-Ray diffraction are routinely used to confirm the structure and purity of these compounds, ensuring their suitability for subsequent synthetic steps. csic.es Furthermore, the use of reference standards like this compound is essential for analytical method development, validation, and quality control throughout the drug development and manufacturing process. axios-research.comaxios-research.comsynzeal.com This ensures the traceability and compliance of the final API with regulatory standards. axios-research.comsynzeal.com

Research also explores the potential formation of impurities related to intermediates. For example, N-formyl paroxetine, a related compound, has been identified as an impurity in paroxetine compositions, highlighting the importance of understanding the reactivity and potential degradation pathways of synthetic intermediates. google.comgoogle.com

Chemical Information and Data

This compound is characterized by the following chemical data:

| Property | Value | Source |

| CAS Number | 317323-77-6 | axios-research.comaxios-research.comlabsolu.ca |

| Molecular Formula | C₂₀H₂₄FNO₃S | axios-research.comaxios-research.comlabsolu.ca |

| Molecular Weight | 377.47 g/mol | axios-research.comaxios-research.comlabsolu.ca |

| PubChem CID | 9951646 | labsolu.ca |

| Solubility | Soluble in Chloroform and Methanol (B129727) | labsolu.ca |

| Melting Point | 117-118°C | labsolu.ca |

| Density | 1.195 g/cm³ | chemsrc.com |

| Boiling Point | 496.23°C at 760 mmHg | chemsrc.com |

| Flash Point | 253.911°C | chemsrc.com |

Note: While some sources mention potential safety information labsolu.ca, this article strictly excludes safety/adverse effect profiles as per the instructions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-15-3-9-19(10-4-15)26(23,24)25-14-17-13-22(2)12-11-20(17)16-5-7-18(21)8-6-16/h3-10,17,20H,11-14H2,1-2H3/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVSPZZHZZMALL-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCC2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CC[C@H]2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433267 | |

| Record name | Paroxol Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317323-77-6 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, 3-(4-methylbenzenesulfonate), (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317323-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxol Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Pathways and Methodological Innovations for Paroxol Tosylate

Enantioselective Synthetic Approaches for Paroxol Tosylate Precursors

The stereochemistry of Paroxol is crucial for its utility in Paroxetine (B1678475) synthesis. Enantioselective synthetic approaches are employed to obtain the required (3S,4R)-trans isomer or to resolve racemic mixtures of its precursors.

Development and Optimization of Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis plays a vital role in the enantioselective synthesis of chiral molecules, including intermediates for pharmaceuticals frontiersin.orgru.nl. While specific examples of asymmetric catalysis directly yielding Paroxol are not extensively detailed, the principles are applicable to its precursors, which often contain chiral centers. Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can influence the transition state of a reaction, leading to the preferential formation of one enantiomer over the other nih.gov.

Research in asymmetric catalysis focuses on developing highly efficient and selective catalytic systems. This involves the design of novel chiral ligands and catalysts, as well as the optimization of reaction conditions such as temperature, solvent, and catalyst loading frontiersin.org. For the synthesis of Paroxol precursors, asymmetric catalytic methods could potentially be applied to steps that establish the stereocenters at the C-3 and C-4 positions of the piperidine (B6355638) ring. For instance, asymmetric hydrogenation, asymmetric additions to cyclic imines, or asymmetric functionalization of prochiral precursors could be explored to directly synthesize chiral intermediates with the desired stereochemistry ru.nlsioc-journal.cn.

Optimization of asymmetric catalysis in precursor synthesis involves screening various catalysts and reaction parameters to maximize both the yield and the enantiomeric excess (ee) of the desired isomer. This often requires detailed studies of the reaction mechanism and the interactions between the substrate and the chiral catalyst.

Enzymatic Resolution Techniques for Chiral Intermediates, including trans-Paroxol

Enzymatic resolution is a well-established technique for obtaining enantiomerically pure compounds from racemic mixtures, and it has been specifically applied to trans-Paroxol and related intermediates in Paroxetine synthesis researchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net. This method utilizes the inherent selectivity of enzymes, such as lipases or esterases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture.

For trans-Paroxol, enzymatic resolution typically involves the selective acylation or hydrolysis of one enantiomer of a racemic mixture of a Paroxol precursor or trans-Paroxol itself researchgate.netresearchgate.netnih.gov. For example, studies have investigated the enzymatic resolution of trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines using lipases like Candida antarctica lipase (B570770) B (CAL-B) researchgate.netnih.gov. These enzymes can catalyze the enantioselective acylation of the hydroxymethyl group, leaving the other enantiomer unreacted or reacting at a significantly slower rate.

The success of enzymatic resolution depends on factors such as the choice of enzyme, the acylating or hydrolyzing agent, the solvent, temperature, and reaction time researchgate.net. Optimization studies often involve screening different enzymes and reaction conditions to achieve high enantioselectivity (expressed as enantiomeric ratio, E) and good conversion researchgate.net. Molecular simulations have also been employed to understand the mechanism of enzymatic catalysis and the factors influencing enantioselectivity in the resolution of trans-Paroxol derivatives researchgate.netresearchgate.net.

Table 1: Examples of Enzymatic Resolution of trans-Paroxol Precursors

| Substrate | Enzyme | Reaction Type | Key Outcome (e.g., E value, ee) | Source |

| N-substituted trans-4-(4'-fluorophenyl)-3-hydroxymethylpiperidines | Candida antarctica lipases | Acylation | High enantioselectivity | researchgate.netnih.gov |

| Racemic trans-Paroxol derivatives with different replacing groups | Various enzymes | Kinetic resolution | Diversity in enzymatic resolution based on interactions | researchgate.net |

Note: Specific quantitative data (E values, ee) for all examples may vary depending on specific substrates and conditions.

Derivatization Strategies and Synthesis of Novel Analogues Incorporating the Tosylate Moiety

The tosylate moiety in this compound serves as a good leaving group, making the compound a valuable intermediate for further functionalization pearson.commasterorganicchemistry.com. Derivatization strategies involving this compound can lead to the synthesis of novel analogues of Paroxol or related compounds.

The primary derivatization of Paroxol to form this compound involves the reaction of the hydroxyl group of Paroxol with p-toluenesulfonyl chloride (TsCl) in the presence of a base pearson.commasterorganicchemistry.comnih.govorganic-chemistry.orgjchemlett.com. Common bases include triethylamine (B128534) or pyridine (B92270) nih.gov. This reaction typically proceeds smoothly, converting the alcohol into the corresponding tosylate ester.

Novel analogues incorporating the tosylate moiety could be synthesized by modifying the structure of Paroxol before or after tosylation. For example, modifications could be made to the p-fluorophenyl ring, the piperidine nitrogen (other than the methyl group), or the hydroxymethyl group's carbon chain. Subsequent reactions utilizing the tosylate as a leaving group, such as nucleophilic substitution or elimination reactions, could then introduce various functional groups, leading to diverse analogues pearson.com.

Furthermore, the tosylate group itself can be considered a point of variation. While p-toluenesulfonate is the most common, other sulfonate esters (e.g., mesylates, triflates) could be incorporated to study the effect of the leaving group on subsequent reactions or on the properties of novel analogues. Paroxol Methanesulfonate (CAS 608521-21-7) is an example of a related sulfonate derivative .

The synthesis of N-formyl-Paroxol Tosylate has also been reported, involving the tosylation of N-formyl-Paroxol google.com. This demonstrates that modifications to the nitrogen atom can be made prior to tosylation.

Process Intensification and Scalability Studies for this compound Production

Enhancing the efficiency and scalability of chemical processes is crucial for the industrial production of pharmaceutical intermediates like this compound. Process intensification and scalability studies aim to optimize reaction conditions, reduce reaction times, minimize waste, and enable larger-scale manufacturing.

Application of Continuous Flow Chemistry in Intermediate Synthesis

Continuous flow chemistry involves conducting chemical reactions in a continuous stream rather than in batch vessels ucd.ieasymchem.com. This approach offers several advantages for process intensification and scalability, including improved heat and mass transfer, shorter reaction times, enhanced safety for hazardous reactions, and easier automation and control asymchem.comacs.org.

Continuous flow techniques can be applied to various steps in the synthesis of this compound precursors or the tosylation step itself acs.orgnih.govscielo.br. For instance, reactions involved in the formation of the piperidine ring or the introduction of the p-fluorophenyl group could be adapted to flow systems. The tosylation reaction, which is generally fast, could also benefit from the precise control over reaction time and temperature offered by continuous flow reactors.

Examples in the literature demonstrate the successful application of continuous flow chemistry in the synthesis of other pharmaceutical intermediates, highlighting its potential for improving yield, purity, and throughput compared to batch processes ucd.ienih.govscielo.br. While specific continuous flow protocols for the synthesis of this compound were not found, the principles and demonstrated benefits in similar pharmaceutical syntheses suggest its applicability.

High-Throughput Experimentation for Reaction Parameter Optimization

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the optimization process mckgroup.orgmt.comyoutube.comdomainex.co.uk. This is particularly valuable in the development of synthetic routes, where various parameters such as catalyst, solvent, temperature, concentration, and reaction time can influence the outcome mckgroup.orgmt.com.

In the context of this compound synthesis, HTE can be used to optimize each step of the synthetic route, from the preparation of early precursors to the final tosylation reaction researchgate.net. For example, HTE could be employed to screen different bases and solvents for the tosylation of Paroxol to find the conditions that provide the highest yield and purity of this compound. Similarly, HTE can be used to optimize enantioselective catalytic reactions or enzymatic resolutions of Paroxol precursors by rapidly evaluating a wide range of catalysts, additives, and reaction conditions domainex.co.ukresearchgate.net.

HTE platforms often utilize miniaturized reaction vessels and automated liquid handling and analysis systems, enabling researchers to perform hundreds or even thousands of experiments in a short period mckgroup.orgmt.comyoutube.com. The data generated from HTE experiments can then be analyzed using statistical methods and design of experiments (DoE) principles to identify optimal reaction conditions efficiently mt.com.

Table 2: Benefits of Process Intensification Techniques

| Technique | Advantages | Application in this compound Synthesis (Potential) |

| Continuous Flow Chemistry | Improved heat/mass transfer, shorter times, enhanced safety, easier control | Synthesis of precursors, tosylation reaction |

| High-Throughput Experimentation | Rapid screening of conditions, accelerated optimization, efficient data collection | Optimization of catalytic reactions, enzymatic resolutions, and tosylation conditions |

Mechanistic Pharmacological Investigations and Molecular Interactions of Paroxol Scaffold Derivatives

Advanced Computational Chemistry and Molecular Modeling in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design for Precursors

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) are integral methodologies in modern drug discovery and development. QSAR approaches aim to establish mathematical models correlating the structural properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds and guide the design of molecules with improved properties. SBDD, on the other hand, utilizes the three-dimensional structure of a biological target (such as an enzyme or receptor) to design or optimize ligands that can bind with high affinity and specificity. This often involves techniques like molecular docking, molecular dynamics simulations, and free energy calculations.

In the context of developing derivatives based on a specific scaffold, such as the Paroxol scaffold, QSAR and SBDD can be valuable tools for understanding how structural modifications influence pharmacological activity and for designing novel compounds with desired properties. Furthermore, these methods can potentially inform the design and selection of appropriate precursors for the synthesis of these derivatives. By understanding the key structural features of the final active compounds that are crucial for binding to the target or exhibiting activity (through SBDD) and correlating structural parameters of a series of compounds with their activity (through QSAR), insights can be gained into which molecular fragments or properties are essential. This understanding can then guide the rational design of synthetic routes and the identification or design of precursors that readily yield the desired structural motifs in the final derivative.

Preclinical Biopharmaceutical Assessment and Metabolomic Profiling of Paroxol Tosylate Precursors

Cellular Permeability and Intracellular Distribution Studies of Paroxol Derivatives

Cellular permeability is a key biopharmaceutical property that influences how effectively a compound can cross biological membranes to reach its site of action. Studies evaluating the cellular permeability of Paroxol derivatives are important for predicting their absorption and distribution characteristics. These studies often employ in vitro models, such as cell monolayers (e.g., Caco-2 cells) or artificial membrane permeability assays (PAMPA), to determine the apparent permeability coefficient (Papp). Compounds are classified based on their Papp values as having low, medium, or high permeability. For instance, substances with a Papp ≥ 1 × 10⁻⁶ cm s⁻¹ are typically classified as highly permeable.

While specific data on the cellular permeability and intracellular distribution of Paroxol derivatives were not extensively detailed in the available literature, the principles applied to similar compounds, such as Sorafenib (B1663141) Tosylate, highlight the importance of these studies. Sorafenib Tosylate, another tosylate salt, has been studied using the PAMPA model to assess its permeability through membranes simulating the gastrointestinal tract. These studies can reveal how different forms or derivatives of a compound, including polymorphic forms, might exhibit variations in permeability.

Intracellular distribution studies aim to understand where a compound localizes within a cell after entry. This information can be crucial for compounds that target intracellular pathways or organelles. Techniques such as quantitative imaging or subcellular fractionation coupled with analytical methods can be used for these assessments.

Biotransformation Pathways and Identification of Metabolites of the Paroxol Scaffold

The biotransformation of compounds based on the Paroxol scaffold involves enzymatic processes that alter their chemical structure, primarily to facilitate their elimination from the body. Understanding these pathways and identifying the resulting metabolites is fundamental for assessing a compound's pharmacokinetics and potential for drug-drug interactions or the formation of active or toxic species. The Paroxol scaffold contains a piperidine (B6355638) ring, which is an alicyclic amine. Alicyclic amines are known targets for metabolic attack by various drug-metabolizing enzymes, including cytochrome P450 (P450) enzymes and other non-CYP enzymes. Common biotransformations of alicyclic amines include N-oxidation, N-conjugation, oxidative N-dealkylation, ring oxidation, and ring opening.

Research on the metabolism of Paroxetine (B1678475), a closely related compound containing the Paroxol scaffold, provides insights into potential biotransformation pathways. Paroxetine metabolism primarily involves the demethylenation of its methylenedioxy phenyl group, leading to the formation of a catechol intermediate. This intermediate can then undergo further metabolism, such as O-methylation. Metabolite profiling and identification services are utilized in drug development to understand the metabolic fate of drug candidates in various in vitro and in vivo systems. These studies are crucial for interpreting pharmacological and toxicological data and for comparing metabolic profiles across different species.

Characterization of Cytochrome P450 Enzyme Involvement in Metabolism

Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in the oxidative metabolism of many drugs. Characterizing the specific CYP isoforms involved in the metabolism of the Paroxol scaffold and its derivatives is essential for predicting potential drug-drug interactions and understanding variability in drug response. Studies on Paroxetine metabolism have identified several CYP isoforms capable of metabolizing the compound. CYP2D6 and CYP3A4 are considered likely major contributors to Paroxetine metabolism in humans, with CYP2D6 exhibiting high affinity and CYP3A4 showing low affinity. Other CYP isoforms, including CYP1A2, CYP2C19, and CYP3A5, have also been identified as being involved in Paroxetine metabolism, particularly in the formation of the catechol metabolite. The initial demethylenation step in Paroxetine metabolism is catalyzed by at least two enzymes, one of which is CYP2D6.

In vitro studies using cDNA-expressed human P450 enzymes and human liver microsomes are commonly employed to identify the specific CYP isoforms involved in a compound's metabolism and to determine kinetic parameters such as K(m) and V(max). Selective inhibitory studies and approaches like the relative activity factor can further confirm the involvement of identified CYP isoforms.

Investigation of Non-CYP Mediated Metabolic Routes

While CYP enzymes are primary players in drug metabolism, non-CYP mediated metabolic routes also contribute significantly to the biotransformation of many compounds. Approximately one-third of commonly prescribed drugs that undergo metabolism are substrates for non-CYP enzymes. Investigating these pathways for the Paroxol scaffold and its derivatives is important for a complete understanding of their metabolic fate.

Major non-CYP enzymes involved in drug metabolism include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), carboxylesterases (CESs), aldehyde oxidase (AO), xanthine (B1682287) oxidoreductase (XO), flavin monooxygenases (FMOs), monoamine oxidases (MAOs), and hydrolases. These enzymes catalyze a variety of reactions, including conjugation, hydrolysis, oxidation, and reduction. For instance, conjugation reactions like glucuronidation and sulfation can occur with appropriate functional groups present on the compound or its metabolites. Paroxetine, for example, is excreted as sulfate (B86663) and glucuronide metabolites.

In vitro strategies for evaluating non-CYP metabolism pathways involve using various test systems and inhibitors to identify the enzymes responsible. Understanding the contribution of non-CYP enzymes is crucial for predicting potential drug-drug interactions and for designing compounds with more favorable metabolic profiles.

In Vitro and In Vivo Pharmacological Response Modeling and Efficacy Proxies

Pharmacological response modeling aims to quantitatively link drug exposure (pharmacokinetics) to the observed biological effects (pharmacodynamics). This modeling is crucial for understanding the intensity and time course of drug action and for predicting responses in different settings. For Paroxol derivatives being evaluated preclinically, in vitro and in vivo pharmacological studies are conducted to assess their potential activity and to establish dose-response relationships. These studies can include evaluating target interactions, such as receptor binding or enzyme inhibition, and assessing functional consequences.

In vitro pharmacological response modeling can utilize data from cell-based assays or biochemical experiments to characterize the interaction of a compound with its intended target and to assess its potency and selectivity. In vivo studies, typically conducted in animal models, provide information on the pharmacological effects in a more complex biological system. Efficacy proxies, which are measurable markers that correlate with a desired therapeutic outcome, can be used in preclinical studies to provide early indications of potential efficacy.

Pharmacodynamic models, such as simple direct effect models, indirect response models, and signal transduction models, are used to describe the relationship between drug concentration and effect. These models help in quantifying drug-system interactions and can be adapted to understand both therapeutic and adverse responses. While specific pharmacological response modeling data for Paroxol Tosylate precursors were not found, the general principles of preclinical pharmacology studies apply to the evaluation of such compounds. Ex vivo drug response profiling can also be used to assess the sensitivity patterns of biological samples to different compounds.

Assessment of Genotoxic Potential and Other Safety Pharmacology Aspects of Synthetic Intermediates

Assessing the genotoxic potential of pharmaceutical compounds and their synthetic intermediates is a critical part of preclinical safety evaluation. Genotoxicity refers to the ability of a substance to damage genetic material, which can lead to mutations and potentially cancer. Regulatory guidelines require the evaluation of potential genotoxic impurities in drug substances.

Tosylate esters, such as this compound, belong to a class of compounds that are considered potentially genotoxic and require monitoring. Alkyl halides, which may be used as reagents or formed as impurities during synthesis, are also considered structural alerts for genotoxicity. The assessment of genotoxic potential often involves a battery of in vitro and in vivo tests designed to detect different types of DNA damage and mutations. Reference standards for impurities are used in these evaluations.

Other safety pharmacology aspects of synthetic intermediates are also assessed to identify potential liabilities early in the development process. These studies typically focus on the effects of the compound on vital organ systems, including the cardiovascular, central nervous, and respiratory systems. Such studies are generally conducted before the initiation of human clinical trials. The goal is to identify any undesirable pharmacological effects that could be relevant to human safety.

Emerging Research Directions and Advanced Applications of the Paroxol Tosylate Scaffold

Incorporation into Targeted Drug Delivery Systems and Nanotechnology Platforms

Targeted drug delivery systems aim to deliver therapeutic agents specifically to diseased cells or tissues, minimizing exposure to healthy ones and potentially reducing side effects mdpi.comdovepress.com. Nanotechnology offers promising platforms for achieving targeted delivery through the use of nanoparticles, which can encapsulate or carry drugs mdpi.comsigmaaldrich.comresearchgate.netnih.govyoutube.com. These nanoparticles can be designed to improve drug solubility, permeability, and stability, as well as to enable controlled release and targeting through surface modifications with targeting moieties like peptides or antibodies mdpi.comdovepress.comsigmaaldrich.comnih.gov.

Given that Paroxol is an intermediate in the synthesis of paroxetine (B1678475) lgcstandards.com, a compound with potential biological activities , the Paroxol core, possibly as the tosylate salt, could be explored for incorporation into such delivery systems. Although direct research on Paroxol Tosylate in this context was not found, the principles of nanomedicine and targeted delivery, as applied to other compounds like sorafenib (B1663141) tosylate mdpi.com, could potentially be relevant. For instance, nanoparticles have been investigated to address issues like low drug solubility and permeability mdpi.com. The incorporation of a compound like this compound into nanoparticles could potentially enhance its delivery to specific sites, although the specific therapeutic application would depend on the biological activity of Paroxol or its derivatives. Surface modification of nanoparticles with targeting ligands could direct the delivery to cells or tissues expressing specific receptors sigmaaldrich.comnih.gov.

Rational Design and Synthesis of Prodrugs and Conjugates Featuring the Paroxol Core

Prodrugs are inactive or less active derivatives of a drug molecule that undergo biotransformation in the body to release the active drug mdpi.comgoogle.comif-pan.krakow.plresearchgate.net. This approach is often used to improve a drug's pharmacokinetic properties, such as solubility, absorption, distribution, metabolism, and excretion, or to target its delivery google.comif-pan.krakow.pl. Conjugates involve the attachment of a drug molecule to a carrier molecule, such as a polymer or protein, to alter its properties and improve its therapeutic index sigmaaldrich.com.

The Paroxol core, with its functional groups, presents opportunities for the rational design and synthesis of prodrugs and conjugates. The tosylate group itself is a modification of the hydroxyl group in Paroxol lgcstandards.comaxios-research.com, which could be a starting point for further derivatization. While specific examples of this compound prodrugs or conjugates were not found, the general strategies for designing prodrugs of alcohols and phenols researchgate.net, or synthesizing amino acid prodrugs mdpi.com, could be applied. For example, ester or carbamate (B1207046) linkages could be formed with the hydroxyl group of the Paroxol core, which could then be cleaved in vivo to release the active compound. Similarly, conjugation to polymers like PEG has been used to improve the properties of other drugs sigmaaldrich.com. The rational design process would involve considering the desired pharmacokinetic improvements, the target site, and the enzymatic or chemical cleavage mechanisms for releasing the active Paroxol core or its therapeutic derivative.

Integration with Systems Biology and Omics Approaches for Comprehensive Pathway Analysis

Systems biology and omics approaches (such as genomics, proteomics, and metabolomics) aim to understand biological systems as a whole, rather than focusing on individual components cuni.cz. Integrating the study of a compound like this compound with these approaches could provide a more comprehensive understanding of its interactions within biological pathways.

While direct research on this compound using systems biology or omics was not identified, these approaches are valuable in drug discovery and development. For a compound related to a therapeutic agent like paroxetine, which is known to modulate serotonin (B10506) levels , systems biology could be used to map the complex network of interactions affected by the compound or its active form. Omics data could help identify biomarkers of response or toxicity, elucidate the mechanisms of action beyond the primary target, and predict potential off-target effects. For instance, proteomic analysis could reveal how the compound alters protein expression profiles, while metabolomics could show changes in metabolic pathways. This integrated approach could provide a holistic view of the biological impact of the Paroxol scaffold.

Future Trajectories and Interdisciplinary Opportunities in Chemical Biology and Medicinal Chemistry

The future trajectories for research involving the this compound scaffold lie at the intersection of chemical biology and medicinal chemistry pageuppeople.commyworkdayjobs.comacademicpositions.fr. Given its structural relationship to paroxetine, a key area of future research could involve exploring novel derivatives of the Paroxol core with improved pharmacological properties or reduced side effects. This could involve structure-activity relationship (SAR) studies, guided by computational chemistry and insights from systems biology myworkdayjobs.com.

Interdisciplinary opportunities exist in collaborating with biologists, pharmacologists, and material scientists to develop advanced applications. For example, chemical biologists could utilize the Paroxol scaffold to design probes for studying serotonin transporter function or related pathways . Medicinal chemists could synthesize libraries of Paroxol derivatives for high-throughput screening against various biological targets. Collaboration with nanotechnology experts could lead to the development of targeted delivery systems for Paroxol-based therapeutics sigmaaldrich.comresearchgate.net. Furthermore, exploring the potential of the Paroxol core in areas beyond its known association with serotonin modulation, perhaps guided by phenotypic screening and omics data, could uncover novel therapeutic applications. The development of new synthetic methodologies for the efficient and stereoselective synthesis of Paroxol derivatives also represents a significant area for future chemical research researchgate.net.

Q & A

Q. How should researchers address missing data in longitudinal studies involving this compound?

- Apply multiple imputation techniques (e.g., Markov chain Monte Carlo) for random missingness. For non-random dropout, use sensitivity analyses (e.g., pattern-mixture models) to assess bias. Transparently report missing data rates and handling methods in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.